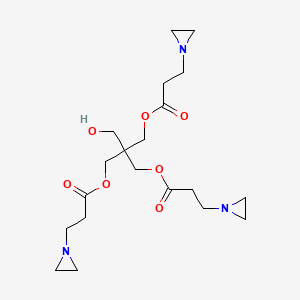

Pentaerythritol tris(3-(1-aziridinyl)propionate)

Description

The exact mass of the compound Pentaerythritol tris(3-(1-aziridinyl)propionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentaerythritol tris(3-(1-aziridinyl)propionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol tris(3-(1-aziridinyl)propionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]-3-hydroxypropyl] 3-(aziridin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O7/c24-13-20(14-28-17(25)1-4-21-7-8-21,15-29-18(26)2-5-22-9-10-22)16-30-19(27)3-6-23-11-12-23/h24H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPCRJOPWXUMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCC(=O)OCC(CO)(COC(=O)CCN2CC2)COC(=O)CCN3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044696 | |

| Record name | 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57116-45-7 | |

| Record name | Pentaerythritol tris[3-(1-aziridinyl)propionate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57116-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | XAMA 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tris(3-aziridin-1-ylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pentaerythritol tris(3-(1-aziridinyl)propionate)

Abstract

This technical guide provides a comprehensive overview of the synthesis of pentaerythritol tris(3-(1-aziridinyl)propionate), a polyfunctional aziridine crosslinking agent utilized in a variety of industrial and research applications. The document is intended for researchers, scientists, and professionals in drug development and material science. It will delve into the primary synthesis pathway, reaction mechanisms, experimental protocols, and key analytical characterization methods. A discussion of an alternative synthesis route is also presented. This guide emphasizes the chemical principles underpinning the synthesis and provides practical insights for laboratory-scale preparation.

Introduction

Pentaerythritol tris(3-(1-aziridinyl)propionate), CAS number 57116-45-7, is a trifunctional aziridine compound with a central pentaerythritol core.[1][2] Its molecular formula is C₂₀H₃₃N₃O₇, and it has a molecular weight of approximately 427.49 g/mol .[1][3] The defining feature of this molecule is the presence of three highly reactive aziridine rings.[1] These three-membered nitrogen-containing heterocycles are subject to ring-opening reactions with nucleophiles, making the compound an effective crosslinker for polymers containing active hydrogen functionalities, such as carboxyl or amino groups.[4] This reactivity is harnessed in applications ranging from coatings and adhesives to biomedical materials.[2][5] This guide will primarily focus on the most cited synthesis method: the esterification of pentaerythritol with an activated derivative of 3-(1-aziridinyl)propionic acid.

Primary Synthesis Pathway: Esterification

The most direct and widely referenced method for the synthesis of pentaerythritol tris(3-(1-aziridinyl)propionate) is the esterification of pentaerythritol with a suitable derivative of 3-(1-aziridinyl)propionic acid.[1] This reaction involves the formation of ester linkages between three of the four hydroxyl groups of pentaerythritol and the carboxyl group of the aziridine-containing reactant. Steric hindrance typically prevents the esterification of the fourth hydroxyl group.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. To facilitate the reaction, the carboxylic acid is typically activated, for instance, by converting it to an acyl chloride. The lone pair of electrons on the oxygen of a hydroxyl group of pentaerythritol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an ester bond. A non-nucleophilic base is used to scavenge the HCl produced during the reaction.

Visualizing the Esterification Pathway

Caption: Esterification of pentaerythritol with 3-(1-aziridinyl)propionyl chloride.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established principles of organic synthesis and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

-

Pentaerythritol

-

3-(1-Aziridinyl)propionic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Part A: Synthesis of 3-(1-Aziridinyl)propionyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(1-aziridinyl)propionic acid in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (or thionyl chloride) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(1-aziridinyl)propionyl chloride, which can be used in the next step without further purification.

Part B: Esterification

-

In a separate flask under an inert atmosphere, dissolve pentaerythritol and triethylamine in anhydrous THF.

-

Cool the solution to 0 °C.

-

Dissolve the crude 3-(1-aziridinyl)propionyl chloride from Part A in anhydrous THF and add it dropwise to the pentaerythritol solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically an oil or semi-solid and requires purification by column chromatography on silica gel.[6] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified pentaerythritol tris(3-(1-aziridinyl)propionate).

Alternative Synthesis Pathway: Michael Addition

An alternative and plausible route to pentaerythritol tris(3-(1-aziridinyl)propionate) is the aza-Michael addition of aziridine to pentaerythritol triacrylate (PETA).[7][8] This reaction involves the conjugate addition of the nitrogen nucleophile of aziridine to the β-carbon of the acrylate moieties.

Reaction Mechanism

The Michael addition is a well-established method for forming carbon-nitrogen bonds.[9] In this case, the lone pair of electrons on the nitrogen atom of aziridine attacks the electron-deficient β-carbon of the acrylate group in PETA. This is followed by protonation of the resulting enolate to yield the final product. The reaction can be catalyzed by a base.

Visualizing the Michael Addition Pathway

Caption: Aza-Michael addition of aziridine to pentaerythritol triacrylate.

Analytical Characterization

The identity and purity of the synthesized pentaerythritol tris(3-(1-aziridinyl)propionate) can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the protons on the aziridine rings, the propionate chains, and the pentaerythritol backbone.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorbances include the C=O stretch of the ester groups and the C-N stretch of the aziridine rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₃₃N₃O₇ | [1][3] |

| Molecular Weight | 427.49 g/mol | [1][3] |

| CAS Number | 57116-45-7 | [1][2] |

| Appearance | Slight amber clear liquid or semi-solid | [5] |

| Density (at 25°C) | 1.158 - 1.20 g/mL | [5][7] |

| Boiling Point | 542.3 ± 50.0 °C (Predicted) | [7] |

| Flash Point | 113 °C | [7] |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [11] |

Conclusion

The synthesis of pentaerythritol tris(3-(1-aziridinyl)propionate) is most practically achieved through the esterification of pentaerythritol with an activated form of 3-(1-aziridinyl)propionic acid. This method, while requiring careful handling of moisture-sensitive reagents, provides a direct route to the desired product. The alternative Michael addition pathway offers a conceptually simpler approach, though optimization of reaction conditions would be necessary. The high reactivity of the aziridine moieties in the final product makes it a valuable crosslinking agent, but also necessitates careful handling and storage to prevent premature reaction and degradation. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical compound.

References

- Zabska, R., & Kowalczyk-Bronisz, S. H. (1987). Studies on the derivatives of aziridine. I. synthesis and immunopharmacological analysis of amides of alpha-aziridinyl- beta-/p-chlorobenzoyl/-propionic acid. Archivum immunologiae et therapiae experimentalis, 35(5), 669–680.

- Zabska, R., & Kowalczyk-Bronisz, S. H. (1987). Studies on the derivatives of aziridine. II. Synthesis and immunopharmacological analysis of substituted amides and anilides of alpha-aziridinyl-beta-/p-chlorobenzoyl/-propionic acid. Archivum immunologiae et therapiae experimentalis, 35(5), 681–691.

- Ataman Kimya. (n.d.). POLYAZIRIDINE.

- Scribd. (n.d.). Polyfunctional Aziridine Crosslinker Guide.

- Hilton, T. A., Leach, A. G., & Watson, A. J. (2024). Accessing Rare α-Heterocyclic Aziridines via Brønsted Acid-catalyzed Michael Addition/Annulation: Scope, Limitations, and Mechanism. Chemistry (Weinheim an der Bergstrasse, Germany), 30(21), e202303993. [Link]

- JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51528. [Link]

- Synthetics Technologica. (n.d.). TECHNICAL SHEET - Crosslinker Sister 2 Pentaerythritol tris (3-(1-aziridinyl) propionate.

- Google Patents. (n.d.). CN104086417A - Esterification method of pentaerythritol.

- Hilton, T. A., Leach, A. G., & Watson, A. J. (2024). Accessing Rare α-Heterocyclic Aziridines via Brønsted Acid-catalyzed Michael Addition/Annulation: Scope, Limitations, and Mechanism. Semantic Scholar.

- iChemical. (n.d.). Pentaerythritol tris(3-(1-aziridinyl)propionate), CAS No. 57116-45-7.

- MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4794. [Link]

- ResearchGate. (2022). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks.

Sources

- 1. Buy Pentaerythritol tris(3-(1-aziridinyl)propionate) (EVT-313747) | 57116-45-7 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. synthetics-int.com [synthetics-int.com]

- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 57116-45-7 CAS MSDS (Pentaerythritol tris[3-(1-aziridinyl)propionate]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Accessing Rare α-Heterocyclic Aziridines via Brønsted Acid-catalyzed Michael Addition/Annulation: Scope, Limitations, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Pentaerythritol tris[3-(1-aziridinyl)propionate](57116-45-7) 1H NMR spectrum [chemicalbook.com]

- 11. Pentaerythritol tris(3-(1-aziridinyl)propionate) | 57116-45-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of Polyfunctional Aziridines

Introduction: The Dual Nature of a Strained Ring

Polyfunctional aziridines, molecules bearing multiple three-membered nitrogen-containing heterocyclic rings, represent a class of compounds with a profound and dualistic impact across disparate scientific fields. In material science, they are powerful covalent cross-linking agents, indispensable for enhancing the mechanical and chemical properties of polymers in coatings, adhesives, and inks.[1] In oncology, their potent electrophilic nature is harnessed to create highly effective alkylating agents that form the basis of several chemotherapeutic drugs.[2][3]

The unifying principle behind these divergent applications is the inherent chemical reactivity of the aziridine ring. The significant angle strain of the ~60° bond angles within the three-membered ring makes it highly susceptible to nucleophilic attack and subsequent ring-opening. This guide provides an in-depth exploration of the fundamental mechanisms governing the action of polyfunctional aziridines, tailored for researchers, scientists, and drug development professionals. We will dissect the core chemical principles, explore their manifestation in both polymer chemistry and cancer biology, and provide validated experimental protocols to empower further investigation.

Part 1: The Chemistry of the Activated Aziridine Ring

The reactivity of polyfunctional aziridines is fundamentally driven by the strained C-N bonds of the aziridine heterocycle. The mechanism of action is almost exclusively a nucleophilic ring-opening reaction . However, for this reaction to proceed efficiently, the aziridine nitrogen must first be protonated, typically by an available acidic hydrogen.[4] This acid-catalysis dramatically increases the electrophilicity of the ring carbons, making them highly susceptible to attack by even weak nucleophiles.

The protonated aziridinium ion is the key reactive intermediate. A nucleophile can then attack either of the ring carbons, leading to the opening of the ring and the formation of a stable covalent bond. This process relieves the significant ring strain, providing a strong thermodynamic driving force for the reaction.

Caption: General mechanism of acid-catalyzed aziridine ring-opening.

Part 2: Mechanism in Material Science - Forging Robust Polymer Networks

In industrial applications such as coatings and adhesives, polyfunctional aziridines serve as highly effective cross-linkers for polymers containing active hydrogens, most notably carboxylated polymers like acrylic emulsions and polyurethane dispersions.[1] The addition of a polyfunctional aziridine transforms a formulation of individual polymer chains into a robust, three-dimensional covalent network.

The mechanism proceeds as described above: the carboxylic acid group (-COOH) on the polymer backbone provides the acidic proton to activate the aziridine ring. The carboxylate oxygen then acts as the nucleophile, attacking a ring carbon and forming a stable ester linkage, which upon rearrangement forms a secondary amine linkage.[4] Since each polyfunctional aziridine molecule has multiple aziridine rings, and each polymer chain can have many carboxyl groups, a dense cross-linked network is rapidly formed.

This cross-linking dramatically enhances material performance by:

-

Increasing Cohesive Strength: Covalent bonds between polymer chains prevent slippage under stress.[1]

-

Improving Chemical and Water Resistance: The dense network reduces the permeation of solvents and water.

-

Enhancing Hardness and Abrasion Resistance: The rigid, interconnected structure is more resistant to scratching and wear.

The efficiency of this process is governed by key variables:

-

pH: The reaction is acid-catalyzed, but a delicate balance is required. Optimal cross-linking typically occurs at a pH between 8 and 9. At pH levels below 7, the increased acidity can lead to premature protonation and gelation, drastically reducing the pot life of the mixture.

-

Temperature: The reaction proceeds at ambient temperatures, but can be accelerated by heating, typically in the range of 60-80°C.[4]

-

Concentration: Increasing the concentration of the aziridine cross-linker generally improves properties, but only up to a point. Excessive levels can lead to brittle films, and it is recommended to evaluate levels between 0.5-2.0 parts per 100 parts of polymer solid.[4]

Caption: Workflow of polymer cross-linking by a polyfunctional aziridine.

Part 3: Mechanism in Oncology - DNA Alkylation and Cytotoxicity

The therapeutic utility of polyfunctional aziridines in cancer treatment stems from their ability to act as potent DNA alkylating agents.[2][5] Anticancer drugs like Thiotepa and Mitomycin C contain multiple aziridine rings (or generate them in situ) and function by inducing catastrophic DNA damage in rapidly dividing cancer cells.[5][6]

The core mechanism involves the alkylation of nucleophilic sites on DNA bases. The primary target is the N7 position of guanine , with the N3 position of adenine being a secondary target.[2][7] The process for a drug like Thiotepa can be summarized as follows:

-

Hydrolysis/Activation: In the cellular environment, Thiotepa can be hydrolyzed, releasing the highly reactive aziridine (ethyleneimine) moiety.[2][8] This aziridine is protonated to form the reactive aziridinium ion.

-

Monofunctional Adduct Formation: The N7 of a guanine base acts as a nucleophile, attacking the aziridinium ion. This opens the ring and forms a covalent bond, creating a mono-adduct (7-(2-aminoethyl)guanine).[8]

-

Cross-Link Formation: Since the drug is polyfunctional, a second aziridine ring on the same molecule can be activated and react with a guanine on the opposite DNA strand. This results in a highly cytotoxic DNA interstrand cross-link (ICL) .[2] ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]

For some aziridine-containing drugs, such as Mitomycin C, a bioreductive activation step is required. In the hypoxic (low oxygen) environment often found in solid tumors, enzymes like NAD(P)H: quinone oxidoreductase (DTD) reduce the quinone moiety of Mitomycin C. This enzymatic reduction dramatically increases the molecule's reactivity, transforming it into a potent DNA bis-alkylating agent.

Caption: DNA alkylation and cross-linking pathway by polyfunctional aziridines.

Part 4: Experimental Methodologies for Mechanistic Elucidation

Validating the mechanisms of action described requires robust experimental protocols. The following sections provide self-validating, step-by-step methodologies for key assays.

Protocol 1: Detection of DNA Interstrand Cross-Links via Modified Alkaline Comet Assay

The alkaline comet assay (or single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks. This protocol is modified to detect interstrand cross-links (ICLs), as ICLs reduce the migration of DNA that has been fragmented by a fixed dose of radiation.[9][10]

Principle: Cells are embedded in agarose, lysed, and then exposed to a fixed dose of ionizing radiation (e.g., X-rays) to induce random single-strand breaks. In electrophoresis, undamaged or cross-linked DNA remains in the "head" of the comet, while fragmented DNA migrates, forming a "tail." The presence of ICLs prevents strand separation, thus reducing tail length compared to irradiated control cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat cells with the polyfunctional aziridine compound (e.g., Thiotepa, 1-100 µM) and a negative control (vehicle) for a defined period (e.g., 2-24 hours).

-

-

Slide Preparation:

-

Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10⁵ cells/mL.

-

Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

-

Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip.

-

Solidify the gel by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use).

-

Lyse for at least 1 hour at 4°C in the dark.

-

-

Irradiation:

-

Wash slides gently with PBS.

-

Expose slides to a fixed dose of ionizing radiation (e.g., 5 Gy from an X-ray source) on ice to induce strand breaks. Include a non-irradiated control.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13).

-

Allow DNA to unwind for 20-40 minutes in the alkaline solution.

-

Perform electrophoresis at ~25 V (~0.7 V/cm) and 300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently lift slides from the tank and neutralize by washing 3 times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5).

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green I or propidium iodide) and incubate for 5 minutes in the dark.

-

-

Visualization and Analysis:

-

Visualize slides using a fluorescence microscope.

-

Capture images and analyze at least 50-100 comets per slide using appropriate image analysis software. The key metric is the "tail moment" or "% DNA in tail." A significant decrease in tail moment in drug-treated, irradiated cells compared to vehicle-treated, irradiated cells indicates the presence of ICLs.

-

Protocol 2: Quantification of DNA-Protein Cross-Links via K-SDS Precipitation Assay

This assay quantifies covalent DNA-protein cross-links (DPCs) by exploiting the differential solubility of protein and DNA in a potassium-dodecyl sulfate (K-SDS) solution.[11][12]

Principle: Cells are lysed with the anionic detergent sodium dodecyl sulfate (SDS), which binds tightly to proteins. The addition of potassium chloride (KCl) causes the SDS and any bound proteins to precipitate. Free DNA remains in the supernatant, while DNA covalently cross-linked to protein is co-precipitated. Quantifying the DNA in the pellet versus the supernatant gives a measure of DPCs.

Step-by-Step Methodology:

-

Cell Culture and Radiolabeling (Optional but Recommended):

-

Culture cells in the presence of a radiolabeled DNA precursor, such as ¹⁴C-thymidine (e.g., 0.02 µCi/mL), for 24-48 hours to uniformly label the DNA.

-

Treat the labeled cells with the aziridine compound and controls.

-

-

Lysis and DNA Shearing:

-

Harvest and wash ~1-2 x 10⁶ cells with PBS.

-

Resuspend the cell pellet in 500 µL of lysis buffer (2% SDS in TE buffer).

-

Shear the genomic DNA by passing the lysate 8-10 times through a 21-gauge needle. This step is critical for reducing viscosity and minimizing the trapping of non-crosslinked DNA.

-

-

Precipitation:

-

Heat the lysate at 65°C for 10 minutes.

-

Add 50 µL of 2 M KCl to the lysate.

-

Induce precipitation by incubating on ice for 10 minutes.

-

Pellet the K-SDS/protein/DPC complex by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

-

Separation and Washing:

-

Carefully collect the supernatant, which contains the free DNA.

-

Wash the pellet by resuspending it in 500 µL of wash buffer (100 mM KCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA) and heating at 65°C for 10 minutes.

-

Re-pellet the complex by centrifugation as in step 3. Repeat this wash step twice to remove any trapped, non-covalently bound DNA.

-

-

Quantification:

-

If Radiolabeled: Measure the radioactivity in the final washed pellet and in the initial supernatant using a scintillation counter.

-

If Not Radiolabeled: Hydrolyze the DNA in both fractions (e.g., with HClO₄ at 90°C) and quantify using a fluorescent DNA-binding dye (e.g., Hoechst 33258 or PicoGreen).

-

Calculate the percentage of DPCs as: (DNA in Pellet) / (DNA in Pellet + DNA in Supernatant) * 100.

-

Protocol 3: Determination of Polymer Cross-link Density by Swelling Method (based on ASTM D2765)

This method determines the degree of cross-linking in a polymer by measuring its solvent swelling behavior. A higher cross-link density results in a more constrained network that swells less.[13][14]

Principle: A cured polymer sample is weighed, immersed in a suitable solvent until equilibrium swelling is reached, and then weighed again. The sample is then dried to remove the solvent and weighed a final time to determine the soluble fraction. The swell ratio and gel content are used to infer the cross-link density.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a cured film of the polymer formulation containing the polyfunctional aziridine cross-linker. Ensure complete curing according to specified conditions (e.g., 24 hours at ambient temperature followed by 1 hour at 70°C).

-

Cut a specimen of approximately 0.1-0.5 g from the cured film.

-

Accurately weigh the initial specimen (W₁).

-

-

Solvent Immersion and Swelling:

-

Place the specimen in a container made of a solvent-resistant mesh (e.g., a small stainless steel cage).

-

Submerge the container in a suitable solvent (e.g., toluene or xylene for acrylics) in a sealed vessel. The solvent must be a good solvent for the un-crosslinked polymer but should not degrade the cross-linked network.

-

Allow the sample to swell for a sufficient time to reach equilibrium (typically 24-72 hours) at a constant temperature (e.g., 25°C).

-

-

Measurement of Swollen Weight:

-

Quickly remove the specimen from the solvent, blot the surface gently with filter paper to remove excess surface solvent, and immediately weigh it in a sealed weighing bottle to obtain the swollen weight (W₂).

-

-

Drying and Measurement of Dry Weight:

-

Remove the swollen specimen from the weighing bottle and dry it in a vacuum oven at a temperature below the polymer's degradation point (e.g., 80°C) until a constant weight is achieved.

-

Cool the dried specimen in a desiccator and weigh it to obtain the final dry weight of the insoluble network (W₃).

-

-

Calculations:

-

Gel Content (%): This represents the percentage of the polymer that is cross-linked and insoluble. Gel Content = (W₃ / W₁) * 100

-

Swell Ratio (Q): This is a measure of the volume of solvent absorbed per unit volume of the polymer network. Q = 1 + [(W₂ - W₃) / W₃] * (ρ_p / ρ_s) where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

-

Interpretation: A higher gel content and a lower swell ratio indicate a higher degree of cross-linking. These values can be compared across different concentrations of polyfunctional aziridine to determine its effect on cross-link density.

-

Part 5: Quantitative Data & Comparative Analysis

Table 1: Comparative Cytotoxicity of Aziridine-Containing Chemotherapeutics

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency. The data below, compiled from various studies, illustrates the potent cytotoxic effects of Thiotepa and Mitomycin C against several human cancer cell lines.

| Cell Line | Cancer Type | Thiotepa IC₅₀ (µM) | Mitomycin C IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | ~15 - 30 | ~0.5 - 1.5 | [15][16] |

| A549 | Lung Carcinoma | ~25 - 50 | ~1.0 - 2.5 | [17] |

| MCF-7 | Breast Cancer | ~10 - 20 | ~0.4 - 1.0 | [18][19] |

| DU-145 | Prostate Cancer | ~30 - 60 | ~1.2 - 3.0 | [16] |

| HCT-116 | Colorectal Carcinoma | ~5 - 15 | ~0.2 - 0.8 | [19] |

Note: IC₅₀ values are approximate and can vary significantly based on experimental conditions, such as exposure time and specific assay used. The data are presented to show relative potency.

Table 2: Effect of Polyfunctional Aziridine Concentration on Polymer Properties

This table summarizes the typical qualitative and semi-quantitative effects of increasing the concentration of a polyfunctional aziridine cross-linker in a water-based acrylic emulsion.

| Property | 0% Aziridine (Control) | 1% Aziridine | 3% Aziridine | Rationale for Change |

| Solvent Resistance | Poor | Good | Excellent | Increased cross-link density prevents solvent penetration and polymer chain dissolution. |

| Hardness (Pencil) | HB | F | 2H | The rigid 3D network resists indentation and scratching. |

| Adhesion (Cross-hatch) | 3B | 5B | 5B | Covalent bonding occurs with functional groups on the substrate, improving interfacial strength. |

| Flexibility (Mandrel Bend) | Excellent | Good | Fair | High cross-link density restricts chain mobility, which can lead to increased brittleness. |

| Water Resistance | Poor | Good | Excellent | A hydrophobic, cross-linked network inhibits water absorption and swelling. |

Data synthesized from industry guides and application notes.[4][20]

Conclusion and Future Outlook

The mechanism of action of polyfunctional aziridines is a compelling example of how fundamental chemical principles can be leveraged for vastly different technological and therapeutic goals. The acid-catalyzed, ring-opening reaction of the strained aziridine ring is the unifying feature that enables both the formation of robust polymer networks and the cytotoxic alkylation of DNA.

For material scientists, the key is controlling the kinetics and extent of the cross-linking reaction through careful formulation, particularly managing pH and temperature, to achieve desired physical properties. For drug development professionals, the focus is on maximizing the specific delivery and activation of these potent alkylating agents within tumor microenvironments to enhance efficacy while minimizing systemic toxicity.

Future research will likely continue in two main directions. In materials, the development of novel, lower-toxicity polymeric aziridines and water-borne systems will address growing environmental and safety concerns. In oncology, the design of next-generation aziridine-containing compounds will focus on tumor-specific activation mechanisms and overcoming drug resistance, continuing the vital role of this strained ring in science and medicine.

References

- Musser, S. M., Pan, S. S., & Callery, P. S. (1992). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Chemical research in toxicology, 5(1), 95–99. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Thiotepa?

- International Agency for Research on Cancer. (1990). Thiotepa. In Pharmaceuticals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Lyon (FR): IARC. [Link]

- Spanswick, V. J., Hartley, J. M., & Hartley, J. A. (2010). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. In Drug-DNA Interaction Protocols (pp. 267-282). Humana Press. [Link]

- Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Jordi Labs. [Link]

- Zhitkovich, A., & Costa, M. (1992). A simple, sensitive assay to detect DNA-protein crosslinks in intact cells and in vivo. Carcinogenesis, 13(8), 1485–1489. [Link]

- Barker, S., Weinfeld, M., & Murray, D. (2005). Isolation and detection of DNA–protein crosslinks in mammalian cells. Nucleic acids research, 33(18), e158. [Link]

- Al-Saffar, N. M. S., & Al-Shammari, A. M. (2020). Possible interaction of Thiotepa with DNA.

- Kubilliun, F., et al. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.

- Spanswick, V. J., et al. (2010). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. Springer Protocols. [Link]

- Azqueta, A., et al. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International Journal of Molecular Sciences, 20(15), 3694. [Link]

- Gaivão, I., et al. (2016). Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 805, 36-42. [Link]

- MaTestLab. (2025). ASTM D2765 Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics.

- Betz, J., et al. (2020). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).

- Fage, J. (2022). How to determine crosslinking ratio of polymeric gels?

- Martin, D. L. (1970). Crosslink Density Determinations for Polymeric Materials.

- Chesner, L. N., & Campbell, C. (2018). A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells.

- Scribd. (n.d.). Polyfunctional Aziridine Crosslinker Guide. Scribd. [Link]

- Kohn, K. W., Hartley, J. A., & Mattes, W. B. (1987). Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. Nucleic acids research, 15(24), 10531–10549. [Link]

- Shah, A. (1992). Determination of crosslink density by swelling in the castable polyurethane elastomer based on 1/4 - cyclohexane diisocyanate and para-phenylene diisocyanate.

- Niwa, T., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 14(4), 4987–4994. [Link]

- Gonzalez-Morales, A., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS omega, 5(49), 31835–31843. [Link]

- Science.gov. (n.d.). cell lines ic50: Topics. Science.gov. [Link]

- PolyAziridine LLC. (n.d.).

- Duchi, D., & Ebright, R. H. (2009). STATIC AND KINETIC SITE-SPECIFIC PROTEIN-DNA PHOTOCROSSLINKING: ANALYSIS OF BACTERIAL TRANSCRIPTION INITIATION COMPLEXES. Methods in enzymology, 459, 417–440. [Link]

- Al-Dhubiab, B. E. (2016). The Effect of Adding Different Types and Concentrations of polymers on the Water Solubility of Heat Cured Acrylic Resin.

- American Chemical Society. (n.d.). Graphical Abstracts - Division of Polymer Chemistry (POLY). American Chemical Society. [Link]

- Goral, M., et al. (2023). The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends. Polymers, 15(1), 1. [Link]

- Tomasz, M., & Palom, Y. (1997). The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity. Pharmacology & therapeutics, 76(1-3), 73–87. [Link]

- PolyAziridine LLC. (n.d.). Reaction Mechanism. PolyAziridine LLC. [Link]

- Inga, A., et al. (1999). Cytotoxicity,crosslinking and biological activity of three mitomycins. Bioorganic & medicinal chemistry, 7(11), 2561–2569. [Link]

Sources

- 1. Polyfunctional Aziridine Applications - PolyAziridine LLC [polyaziridine.com]

- 2. THIOTEPA - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. What is the mechanism of Thiotepa? [synapse.patsnap.com]

- 6. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. A simple, sensitive assay to detect DNA-protein crosslinks in intact cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. jordilabs.com [jordilabs.com]

- 13. matestlabs.com [matestlabs.com]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cell lines ic50: Topics by Science.gov [science.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends | MDPI [mdpi.com]

chemical properties of Pentaerythritol tris(3-(1-aziridinyl)propionate)

An In-Depth Technical Guide to the Chemical Properties and Applications of Pentaerythritol tris(3-(1-aziridinyl)propionate)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Pentaerythritol tris(3-(1-aziridinyl)propionate), a polyfunctional aziridine crosslinking agent. Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles governing its reactivity, outlines methodologies for its characterization, and discusses its applications, particularly within the biomedical and materials science fields.

Molecular Architecture and Physicochemical Profile

Pentaerythritol tris(3-(1-aziridinyl)propionate), often abbreviated as PETAZP or TAZO, is a unique molecule centered around a pentaerythritol core.[1][2] This central scaffold features four carbon arms; three are esterified with 3-(1-aziridinyl)propanoic acid, while one terminal hydroxyl group remains free.[1] This tri-substituted, asymmetric structure is fundamental to its function, providing a high density of reactive sites on a flexible molecular backbone.[1]

The defining feature of this compound is the presence of three aziridine rings. These three-membered heterocyclic amines are highly strained, with internal bond angles of approximately 60°.[1] This significant ring strain renders the rings susceptible to nucleophilic attack, making the molecule an exceptionally reactive and efficient crosslinking agent.[1][3]

Key Physicochemical Data

The fundamental properties of Pentaerythritol tris(3-(1-aziridinyl)propionate) are summarized below. These values are critical for designing experimental conditions, formulating solutions, and ensuring proper storage.

| Property | Value | Source(s) |

| CAS Number | 57116-45-7 | [2][4][5][6] |

| Molecular Formula | C₂₀H₃₃N₃O₇ | [2][6][7] |

| Molecular Weight | 427.49 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow/slight amber clear liquid or solid/semi-solid | [8][9] |

| Density (at 25°C) | 1.18 - 1.20 g/mL | [4][9] |

| Viscosity (at 25°C) | ≤4000 cPs | [8][9] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents. | [2][4] |

| Storage Conditions | 2-8°C, sealed in a dry environment under inert gas. | [1][4][10] |

Reactivity and Crosslinking Mechanism

The utility of this compound is entirely derived from the reactivity of its aziridine functionalities. The electrophilic nature of the strained aziridine ring makes it a prime target for nucleophiles.[3]

The Aziridine Ring-Opening Reaction

The core reaction is a nucleophilic substitution that results in the opening of the aziridine ring. This reaction is readily initiated by molecules containing active hydrogen atoms, such as primary amines (-NH₂), thiols (-SH), carboxyl groups (-COOH), and hydroxyls (-OH).[1] The reaction proceeds via nucleophilic attack on one of the ring's carbon atoms, leading to the formation of a stable covalent bond and the creation of a secondary amine.

This mechanism is highly efficient and can occur at room temperature or with mild heating, providing a significant advantage over crosslinking agents that require high-energy input (e.g., UV light) or harsh chemical conditions.[1]

Application in Polymer Science

As a trifunctional molecule, a single molecule of Pentaerythritol tris(3-(1-aziridinyl)propionate) can react with three separate polymer chains (or three sites on the same chain). This creates a robust, three-dimensional crosslinked network. This structural modification is the causal basis for the significant improvements observed in material properties, including:

-

Enhanced Mechanical Strength and Durability : The covalent crosslinks prevent polymer chains from sliding past one another, increasing tensile strength and resistance to wear.[1][3]

-

Improved Chemical and Water Resistance : The crosslinked network reduces the free volume within the polymer matrix, hindering the penetration of solvents and water.[5][8]

-

Increased Adhesion : The reactive aziridine groups can form covalent bonds directly with functional groups on various substrates, dramatically improving adhesion for coatings and adhesives.[5][8][11]

-

Higher Thermal Stability : The stable network structure requires more energy to break down, thus increasing the material's resistance to heat.[1][3]

Relevance in Drug Development and Biomedical Research

The ability of Pentaerythritol tris(3-(1-aziridinyl)propionate) to react with biological nucleophiles under mild conditions makes it a molecule of significant interest for biomedical applications.

Bioconjugation and Protein Interaction Analysis

Weak or transient protein-protein interactions (PPIs) are often difficult to capture and analyze using standard techniques like co-immunoprecipitation (co-IP) because the complex can dissociate during cell lysis and purification.[12] Chemical crosslinkers are used to "freeze" these interactions by forming covalent bonds between nearby proteins.[13]

The aziridine groups of PETAZP can react with amine groups on lysine residues or the N-termini of proteins. Its trifunctional nature allows it to capture multi-protein complexes.

Potential in Drug Delivery and Therapeutics

The crosslinking capabilities of this molecule are being explored in several therapeutic areas:

-

Drug Delivery Systems : It can be used to form crosslinked hydrogels or nanoparticles for the controlled release of therapeutic agents. The crosslink density can be tuned to control the degradation rate and drug release profile.[1][11]

-

Chemotherapeutic Agent : As an alkylating agent, the aziridine moieties can form crosslinks within DNA strands. This action inhibits DNA replication and cell division, a mechanism of action employed in cancer chemotherapy.[4]

-

Radiosensitizer : In radiation therapy, it can enhance the effectiveness of treatment by making cancer cells more susceptible to radiation-induced damage.[4]

Analytical Characterization Workflow

Confirming the identity, purity, and reactivity of Pentaerythritol tris(3-(1-aziridinyl)propionate) is essential for reproducible research. A typical quality control workflow involves spectroscopic and chromatographic techniques.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 57116-45-7: Pentaerythritol tris[3-(1-aziridinyl)propi… [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Buy Pentaerythritol tris(3-(1-aziridinyl)propionate) (EVT-313747) | 57116-45-7 [evitachem.com]

- 6. 57116-45-7 CAS MSDS (Pentaerythritol tris[3-(1-aziridinyl)propionate]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. synthetics-int.com [synthetics-int.com]

- 10. Pentaerythritol tris(3-(1-aziridinyl)propionate) | 57116-45-7 [sigmaaldrich.com]

- 11. leapchem.com [leapchem.com]

- 12. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Pentaerythritol tris[3-(1-aziridinyl)propionate] (CAS 57116-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tris[3-(1-aziridinyl)propionate], registered under CAS number 57116-45-7, is a trifunctional aziridine crosslinking agent. Its molecular structure, characterized by a central pentaerythritol core and three aziridinyl propionate arms, imparts a high degree of reactivity, particularly towards active hydrogen-containing functional groups. This reactivity makes it a versatile molecule in various industrial and research applications, including as a crosslinker for polymers and a modifier for coatings and adhesives. This guide provides a comprehensive overview of its physical and chemical properties, essential for its effective and safe application in research and development.

Physicochemical Properties

The physical and chemical properties of Pentaerythritol tris[3-(1-aziridinyl)propionate] are summarized in the table below. These properties are critical for its handling, storage, and application.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₃N₃O₇ | [1][2] |

| Molecular Weight | 427.49 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid; may also be a solid or semi-solid | [3] |

| Purity | ≥98.0% to 99% | [3] |

| Density | 1.158 g/mL at 25 °C; reported range of 1.18-1.20 g/mL | [2][4] |

| Refractive Index | n20/D 1.496 | [2][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][4] |

Reactivity and Stability

Pentaerythritol tris[3-(1-aziridinyl)propionate] is a highly reactive compound due to the presence of the strained aziridine rings. These rings can undergo ring-opening reactions with nucleophiles, such as amines, thiols, and carboxylic acids. This reactivity is the basis for its crosslinking capabilities.

The compound is stable under recommended storage conditions, which include being kept in a tightly sealed container in a dry and well-ventilated place at 2-8°C. It is sensitive to heat and direct sunlight and should be kept away from strong oxidizing agents, which are incompatible materials. Hazardous polymerization is not reported to occur under normal processing conditions.

Upon combustion, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be released.

Logical Relationship of Key Properties

The following diagram illustrates the relationship between the molecular structure of Pentaerythritol tris[3-(1-aziridinyl)propionate] and its key chemical properties and applications.

Caption: Relationship between the structure and applications of Pentaerythritol tris[3-(1-aziridinyl)propionate].

Safety and Handling

Due to its reactivity, Pentaerythritol tris[3-(1-aziridinyl)propionate] requires careful handling. It is classified with the following GHS hazard statements:

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

Appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, protective gloves, and protective clothing, should be worn when handling this chemical. Engineering controls such as showers, eyewash stations, and adequate ventilation systems should be in place. In case of exposure, it is important to follow the first-aid measures outlined in the safety data sheet (SDS).

Experimental Protocol: A Note on Application

While specific experimental protocols are highly dependent on the application, a general workflow for utilizing Pentaerythritol tris[3-(1-aziridinyl)propionate] as a crosslinker in a polymer formulation is outlined below. The causality behind these steps is to ensure a homogenous and effectively crosslinked final product.

Workflow for Crosslinking a Polymer Resin:

-

Resin Preparation: Dissolve the base polymer resin in a suitable organic solvent to achieve a desired viscosity. Causality: This ensures uniform dispersion of the crosslinker.

-

Crosslinker Addition: Under controlled temperature and stirring, add the calculated amount of Pentaerythritol tris[3-(1-aziridinyl)propionate] to the polymer solution. The stoichiometry will depend on the concentration of active hydrogen sites in the polymer. Causality: Controlled addition prevents localized over-crosslinking and gel formation.

-

Homogenization: Continue stirring the mixture for a specified period to ensure complete and uniform distribution of the crosslinker. Causality: A homogenous mixture is critical for consistent properties in the final cured material.

-

Application: Apply the formulated resin to the substrate using the desired method (e.g., coating, casting).

-

Curing: Cure the applied resin at an elevated temperature. The curing temperature and time will depend on the specific polymer system and the desired degree of crosslinking. Causality: Heat accelerates the ring-opening reaction of the aziridine groups with the polymer's active hydrogens, leading to the formation of a crosslinked network.

-

Characterization: Analyze the cured material for properties such as hardness, solvent resistance, and thermal stability to validate the effectiveness of the crosslinking.

The following diagram visualizes this experimental workflow.

Caption: A generalized experimental workflow for polymer crosslinking.

Conclusion

Pentaerythritol tris[3-(1-aziridinyl)propionate] is a highly reactive, trifunctional crosslinking agent with significant utility in polymer and materials science. A thorough understanding of its physical and chemical properties, as well as its reactivity and handling requirements, is paramount for its successful and safe application in research and development. The information presented in this guide provides a solid foundation for professionals working with this versatile compound.

References

- PubChem. (n.d.). Pentaerythritol tris(3-(1-aziridinyl)propionate).

Sources

- 1. Pentaerythritol tris(3-(1-aziridinyl)propionate) | C20H33N3O7 | CID 92667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57116-45-7 CAS MSDS (Pentaerythritol tris[3-(1-aziridinyl)propionate]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. Pentaerythritol tris[3-(1-aziridinyl)propionate] | 57116-45-7 [chemicalbook.com]

An In-depth Technical Guide to the Aziridine Ring-Opening Reaction Mechanism

Introduction: The Strategic Importance of Aziridines in Synthesis

Aziridines, three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis, largely due to the inherent ring strain that makes them susceptible to nucleophilic attack. This reactivity allows for the stereospecific and regioselective introduction of a wide range of functionalities, making aziridine ring-opening a cornerstone reaction in the synthesis of complex nitrogen-containing molecules, including many pharmaceuticals and natural products.[1][2][3] The ability to control the outcome of this reaction is paramount for medicinal chemists and process development scientists aiming to construct intricate molecular architectures with high efficiency and precision. This guide provides an in-depth exploration of the mechanistic nuances of aziridine ring-opening reactions, offering insights into the factors that govern their outcomes and providing practical protocols for their application.

Core Mechanistic Principles: A Dichotomy of Pathways

The ring-opening of an aziridine ring typically proceeds through one of two primary mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular). The operative pathway is dictated by a combination of factors including the substitution pattern of the aziridine, the nature of the nucleophile, the solvent, and the presence or absence of a catalyst.

The SN2 Pathway: A Concerted and Stereospecific Attack

In the SN2 mechanism, the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring in a concerted fashion, leading to the simultaneous breaking of the carbon-nitrogen bond and the formation of a new carbon-nucleophile bond. This process results in a predictable inversion of stereochemistry at the site of attack.

Key characteristics of the SN2 pathway include:

-

Stereospecificity: The reaction proceeds with a complete inversion of configuration at the carbon center being attacked.

-

Regioselectivity: The nucleophile preferentially attacks the less sterically hindered carbon atom of the aziridine ring. This is a crucial aspect for achieving regiocontrol in unsymmetrically substituted aziridines.

-

Kinetics: The reaction rate is dependent on the concentration of both the aziridine and the nucleophile (second-order kinetics).

The SN2 pathway is favored by strong, unhindered nucleophiles and is common in reactions of N-activated aziridines, where the electron-withdrawing group on the nitrogen enhances the electrophilicity of the ring carbons.[2]

The SN1 Pathway: A Stepwise Mechanism with Carbocationic Character

Under certain conditions, particularly with aziridines that can form a stabilized carbocation upon ring-opening, an SN1-like mechanism can be operative. In this pathway, the carbon-nitrogen bond breaks first to form an aziridinium ion intermediate, which has significant carbocationic character at one of the carbon atoms. This intermediate is then captured by the nucleophile.

Key characteristics of the SN1 pathway include:

-

Stereochemistry: The reaction can lead to a mixture of stereoisomers (racemization) if a full carbocation is formed. However, due to the proximity of the nitrogen lone pair, the intermediate often has a high degree of "memory" of the original stereochemistry, leading to a predominance of one stereoisomer.

-

Regioselectivity: The nucleophile will attack the carbon atom that can best stabilize a positive charge. Therefore, in unsymmetrical aziridines, the attack will occur at the more substituted carbon.

-

Kinetics: The rate-determining step is the formation of the aziridinium ion, making the reaction rate dependent only on the concentration of the aziridine (first-order kinetics).

Acidic conditions or the presence of Lewis acids can promote the SN1 pathway by protonating or coordinating to the aziridine nitrogen, making the C-N bond more labile.[4][5]

Visualizing the Mechanistic Dichotomy

The following diagrams illustrate the fundamental differences between the SN2 and SN1 pathways for aziridine ring-opening.

Caption: SN2 mechanism for aziridine ring-opening.

Caption: SN1 mechanism for aziridine ring-opening.

Factors Influencing Regio- and Stereoselectivity

The ability to predict and control the regioselectivity and stereoselectivity of aziridine ring-opening is critical for its synthetic utility. Several interconnected factors come into play.

Nature of the Aziridine Substituents

-

N-Activation: The substituent on the aziridine nitrogen plays a pivotal role. Electron-withdrawing groups (e.g., tosyl, nosyl, acyl) "activate" the aziridine by making the ring carbons more electrophilic and favoring an SN2-type attack.[2][6] Conversely, electron-donating groups on the nitrogen (e.g., alkyl groups) render the aziridine "non-activated" and generally less reactive, often requiring acid catalysis for ring-opening.[2]

-

C-Substitution: The substituents on the carbon atoms of the aziridine ring influence both steric and electronic effects. Bulky substituents will sterically hinder nucleophilic attack, favoring reaction at the less substituted carbon in an SN2 reaction.[7] Electron-donating substituents can stabilize a developing positive charge, promoting an SN1-like opening at that carbon.

The Nucleophile

The nature of the incoming nucleophile is a key determinant of the reaction mechanism.

-

Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are highly reactive and tend to favor SN2 pathways. "Soft" nucleophiles (e.g., halides, cyanide) can participate in both SN1 and SN2 reactions depending on the other conditions.

-

Steric Bulk: Sterically demanding nucleophiles will strongly favor attack at the less hindered carbon of the aziridine ring.

Catalysis: Directing the Reaction Pathway

Catalysts are frequently employed to enhance the reactivity of aziridines and to control the selectivity of the ring-opening.

-

Brønsted Acids: Protic acids protonate the aziridine nitrogen, increasing the electrophilicity of the ring carbons and promoting ring-opening.[4] This can lead to a shift towards an SN1-like mechanism, with the regioselectivity being governed by the stability of the resulting carbocationic intermediate.[5]

-

Transition Metals: Transition metal catalysts, particularly those based on palladium, have been shown to be highly effective in promoting the ring-opening of aziridines with a variety of nucleophiles.[2] These reactions often proceed through unique mechanistic pathways involving oxidative addition and reductive elimination steps, offering alternative selectivities compared to traditional acid or base-catalyzed methods.[2][12]

Data Presentation: Regioselectivity in Aziridine Ring-Opening

The following table summarizes the general trends in regioselectivity for the ring-opening of a generic 2-substituted aziridine under different conditions.

| Catalyst/Conditions | N-Substituent | Nucleophile | Predominant Site of Attack | Mechanistic Character |

| None (or Base) | Electron-withdrawing (e.g., Ts) | Strong (e.g., R-Li) | Less substituted carbon (C3) | SN2 |

| Brønsted Acid (e.g., H⁺) | Electron-donating (e.g., Alkyl) | Weak (e.g., H₂O) | More substituted carbon (C2) | SN1-like |

| Lewis Acid (e.g., BF₃·OEt₂) | Electron-withdrawing (e.g., Boc) | Moderate (e.g., Ar-H) | Less substituted carbon (C3) | SN2-type[8] |

| Palladium Catalyst | Varies | Organoboron reagents | Can be tuned by ligand[12] | Varies |

Experimental Protocols: A Practical Guide

The following protocols provide representative examples of aziridine ring-opening reactions under different catalytic conditions.

Protocol 1: Acid-Catalyzed Ring-Opening of a Non-Activated Aziridine

This procedure illustrates the ring-opening of a 2-substituted N-alkyl aziridine with water under acidic conditions, a reaction that typically proceeds with attack at the more substituted carbon.[1][13]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the 2-substituted N-alkyl aziridine (1.0 mmol) in a suitable solvent (e.g., acetone/water, 2:1 v/v, 10 mL) in a round-bottom flask is added a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, 0.1 mmol).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amino alcohol.

Causality Behind Experimental Choices:

-

The use of a protic acid is essential to activate the non-activated aziridine towards nucleophilic attack.

-

The mixed solvent system ensures the solubility of both the organic substrate and the aqueous nucleophile.

-

The basic quench neutralizes the acid catalyst and any remaining acidic species before extraction.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of an Activated Aziridine

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the N-tosylaziridine (1.0 mmol) and the electron-rich arene (1.2 mmol) in a dry solvent (e.g., dichloroethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon) is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol).

-

Reaction Monitoring: The reaction is stirred at the appropriate temperature (which may range from room temperature to elevated temperatures) and monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloroethane (3 x 10 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired β-arylamine.

Causality Behind Experimental Choices:

-

The Lewis acid is crucial for activating the N-tosylaziridine, making it more susceptible to attack by the weakly nucleophilic arene.

-

Anhydrous conditions are necessary as many Lewis acids are moisture-sensitive.

-

The use of a slight excess of the arene can help to drive the reaction to completion.

Applications in Drug Development

The versatility of the aziridine ring-opening reaction has made it a valuable tool in the synthesis of numerous biologically active molecules.

-

Synthesis of β-Amino Acids: The ring-opening of aziridine-2-carboxylates with various nucleophiles provides a direct route to a wide array of β-amino acids, which are important components of many peptidomimetics and other pharmaceuticals.[6]

-

Preparation of Sphingolipid Analogues: Nucleophilic ring-opening of functionalized aziridines has been employed in the synthesis of sphingolipid analogues, which are valuable as inhibitors of sphingolipid-metabolizing enzymes.[14]

-

Construction of Complex Heterocycles: The products of aziridine ring-opening can undergo subsequent intramolecular cyclization reactions to form more complex heterocyclic scaffolds, such as piperidines and pyrrolidines, which are prevalent in natural products and drug molecules.[1][13]

Conclusion: A Powerful and Versatile Transformation

The aziridine ring-opening reaction stands as a testament to the synthetic power of strained-ring heterocycles. A thorough understanding of the underlying mechanistic principles—the interplay between SN1 and SN2 pathways, and the influence of substrates, nucleophiles, and catalysts—empowers the modern synthetic chemist to strategically design and execute the synthesis of complex nitrogen-containing molecules with high levels of control and efficiency. As the demand for novel and structurally diverse pharmaceuticals continues to grow, the aziridine ring-opening reaction will undoubtedly remain a vital and frequently utilized transformation in the synthetic chemist's toolkit.

References

- Ghorai, M. K., Tiwari, D. P., & Jain, N. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(15), 7547-7565. [Link]

- Peko, T., Gee, A. D., & Fowles, P. A. (2012). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PLoS ONE, 7(11), e49220. [Link]

- Stankovic, S., D'hooghe, M., Catak, S., Waroquier, M., Van Speybroeck, V., De Kimpe, N., & Ha, H.-J. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665. [Link]

- PolyAziridine LLC. (n.d.). Reaction Mechanism. [Link]

- Ranjith, D. C., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269382. [Link]

- Mishra, D. R., & Mishra, N. P. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(2), 488. [Link]

- Ranjith, D. C., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269382. [Link]

- Dehli, J. R., Legros, J., & Bolm, C. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1090-1093. [Link]

- Minakata, S., Morino, Y., Oderaotoshi, Y., & Komatsu, M. (2006). Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles. Organic Letters, 8(15), 3335-3337. [Link]

- Ghorai, M. K., Tiwari, D. P., & Jain, N. (2013). Lewis acid catalyzed S(N)2-type ring opening of N-activated aziridines with electron-rich arenes/heteroarenes. The Journal of Organic Chemistry, 78(15), 7547-7565. [Link]

- Stankovic, S., D'hooghe, M., Catak, S., Waroquier, M., Van Speybroeck, V., De Kimpe, N., & Ha, H.-J. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665. [Link]

- Mishra, D. R., & Mishra, N. P. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry, 22(1), 24-43. [Link]

- Delgado, A., Llebaria, A., & Casas, J. (2014). Aziridine Ring Opening for the Synthesis of Sphingolipid Analogues: Inhibitors of Sphingolipid-Metabolizing Enzymes. The Journal of Organic Chemistry, 79(7), 2854-2868. [Link]

- Li, Y., & Tius, M. A. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition, 55(49), 15339-15343. [Link]

- Li, Z., Fernandez, M., & Jacobsen, E. N. (2002). Enantioselective Ring Opening of Meso Aziridines Catalyzed by Tridentate Schiff Base Chromium(III) Complexes. Organic Letters, 4(19), 3287-3290. [Link]

- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2003). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 68(7), 2889-2896. [Link]

- Mishra, D. R., & Mishra, N. P. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry, 22(1), 24-43. [Link]

- Minakata, S., Morino, Y., Oderaotoshi, Y., & Komatsu, M. (2006). Lewis base catalyzed ring opening of aziridines with silylated nucleophiles. Organic Letters, 8(15), 3335-3337. [Link]

- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2003). Aziridine ring-opening reactions with chiral enolates. Stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 68(7), 2889-2896. [Link]

- Choi, J., Yu, T.-H., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1709. [Link]

- Singh, G., Singh, M., & Kumar, D. (2018). Nucleophilic ring opening reactions of aziridines. Tetrahedron, 74(15), 1761-1818. [Link]

- Atkinson, R. S., & Kelly, B. J. (1989). Aziridines : stereocontrol of ring-making and ring-breaking. University of Leicester. [Link]

- ResearchGate. (n.d.).

- Synfacts. (2012). Catalytic Asymmetric Ring-Opening Reactions of Aziridines. Synfacts, 2012(08), 0879-0879. [Link]

- Semba, K., & Nakao, Y. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1954-1967. [Link]

Sources

- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Reaction Mechanism | PolyAziridine LLC [polyaziridine.com]

- 5. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lewis acid catalyzed S(N)2-type ring opening of N-activated aziridines with electron-rich arenes/heteroarenes. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Pentaerythritol Tris(3-(1-aziridinyl)propionate) for Polymer Modification

Foreword: Unlocking Polymer Potential with a Trifunctional Crosslinker

For researchers, scientists, and drug development professionals venturing into the realm of advanced polymer modification, the choice of a crosslinking agent is paramount. It dictates the final architecture, and consequently, the performance of the resulting material. Among the diverse array of crosslinkers, pentaerythritol tris(3-(1-aziridinyl)propionate) (PTAP) emerges as a highly reactive and versatile trifunctional molecule. Its unique structure, featuring a central pentaerythritol core and three reactive aziridine rings, offers a powerful tool for tailoring the properties of a wide range of polymers. This guide provides a comprehensive technical overview of PTAP, from its fundamental chemistry to practical application protocols and characterization techniques, with a special focus on its burgeoning role in the biomedical field.

The Molecular Architecture and Reactivity of PTAP

Pentaerythritol tris(3-(1-aziridinyl)propionate), identified by its CAS number 57116-45-7, possesses a molecular formula of C₂₀H₃₃N₃O₇ and a molecular weight of approximately 427.49 g/mol .[1] The core of its reactivity lies in the three-membered aziridine rings. These rings are highly strained and thus susceptible to nucleophilic attack, particularly from molecules containing active hydrogen atoms such as carboxyl, hydroxyl, and amino groups.[2][3] This inherent reactivity is the cornerstone of its function as a crosslinker.[3]

The fundamental molecular architecture centers around a pentaerythritol backbone, which provides a tetrahedral scaffold for the three propionate-aziridine arms.[2] One hydroxyl group on the pentaerythritol core typically remains unreacted.[2] This trifunctional nature allows each PTAP molecule to form up to three covalent bonds, leading to a high crosslink density and the formation of a robust three-dimensional polymer network.[3]

Table 1: Physicochemical Properties of Pentaerythritol Tris(3-(1-aziridinyl)propionate)

| Property | Value | Source |

| CAS Number | 57116-45-7 | [1] |

| Molecular Formula | C₂₀H₃₃N₃O₇ | [1] |

| Molecular Weight | ~427.49 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | SincereChemical |

| Solubility | Soluble in water and common organic solvents | Leapchem |

The Crosslinking Mechanism: A Tale of Ring-Opening